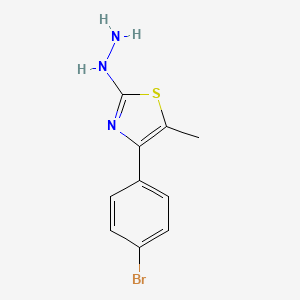

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGSYWOZOZRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole typically involves the reaction of 4-bromophenyl hydrazine with 2-bromo-5-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding thiazole oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Reactions

This compound is notable for its ability to undergo various chemical reactions, which enhance its utility in research:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction can be achieved with sodium borohydride.

- Substitution : The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

The major products formed from these reactions include thiazole oxides from oxidation, hydrazine derivatives from reduction, and various substituted thiazole derivatives from substitution reactions.

Chemistry

4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of various derivatives that can exhibit different chemical properties.

Biology

In biological research, this compound has been investigated for its antimicrobial and anticancer properties. Studies suggest that it interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes.

Medicine

The compound is being explored for its potential use in drug development due to its biological activity. It has shown promise in treating various conditions, particularly cancer, where it may induce apoptosis in cancer cells.

Industry

In industrial applications, 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole is utilized in the development of new materials with specific electronic and optical properties. Its unique characteristics make it suitable for various technological advancements.

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals how structural modifications impact biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-chlorophenyl)-2-hydrazinyl-5-methylthiazole | Chlorine instead of bromine | Potentially different biological activity |

| 4-(phenyl)-2-hydrazinyl-5-methylthiazole | No halogen substitution | Lacks halogen reactivity |

| 5-methylthiazole derivatives | Variations at the 2-position | Broader range of biological activities |

These variations significantly affect the compound's efficacy against various biological targets.

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives similar to 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole:

- Cytotoxicity Studies : A series of thiazole-based compounds were synthesized and evaluated for cytotoxic effects on cancer cells. Modifications at the phenyl ring enhanced cytotoxicity, with some compounds outperforming standard treatments like doxorubicin .

- Antifungal Efficacy : Research indicated promising results against pathogenic fungi, showing low toxicity towards mammalian cells while effectively reducing fungal viability .

- Anticancer Activity : In vitro studies demonstrated that thiazole derivatives exhibited significant anticancer activities against hepatocellular carcinoma cell lines (HepG2), with some compounds inducing apoptosis through mechanisms involving the Bcl-2 family .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-hydrazinyl-5-methylThiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Hydrazinyl vs.

- Methylthio vs. Hydrazinyl () : The methylthio group in 4f enhances electron-withdrawing effects, which may stabilize the thiazole ring, whereas the hydrazinyl group offers nucleophilic reactivity for further derivatization.

- Carboxylate Ester (): The carboxylate ester in the methyl ester analog improves solubility, a property absent in the target compound due to its non-polar hydrazinyl and methyl groups.

Spectroscopic Characterization

- NMR and IR Data : Analogs like 4f () show characteristic ¹H NMR signals for bromophenyl (δ 7.2–7.8 ppm) and thiazole protons (δ 2.5 ppm for methyl groups). IR spectra confirm C=N (1625 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches, consistent across brominated thiazoles .

Biological Activity

4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is a common feature in many biologically active molecules. The presence of a bromophenyl group and a hydrazine moiety enhances its reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties, mechanisms of action, and structural analogs.

Chemical Structure and Properties

The chemical formula for 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole is C10H9BrN2S. The structure includes:

- A thiazole ring which contributes to its biological activity.

- A bromophenyl group at the 4-position.

- A hydrazine group at the 2-position.

Anticancer Activity

Research indicates that 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving the Bcl-2 family proteins, which are crucial regulators of cell survival and apoptosis .

Key Findings:

- Mechanism of Action: The compound interacts with matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This interaction suggests a potential role in inhibiting tumor progression.

- Cell Line Studies: In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics .

Antifungal Activity

In addition to its anticancer effects, 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole has demonstrated antifungal properties against several phytopathogenic strains. This makes it a candidate for agricultural applications, particularly in managing fungal diseases in crops.

Key Findings:

- Efficacy Against Fungi: The compound has shown effectiveness against various fungal strains, indicating its potential as an agricultural fungicide.

- Mechanism of Action: The antifungal activity may involve disruption of fungal cell membranes or interference with fungal metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives, including 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole, can be influenced by structural modifications. A comparison with related compounds highlights how variations in substituents affect activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-chlorophenyl)-2-hydrazinyl-5-methylthiazole | Chlorine instead of bromine on the phenyl ring | Potentially different biological activity |

| 4-(phenyl)-2-hydrazinyl-5-methylthiazole | No halogen substitution on phenyl | Lacks halogen reactivity |

| 5-methylthiazole derivatives | Variations at the 2-position or different substituents | Broader range of biological activities |

These variations can significantly impact the compound's efficacy and specificity against various biological targets.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole:

- Cytotoxicity Studies: A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cells. Results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity, with some compounds outperforming standard treatments like doxorubicin .

- Antifungal Efficacy: Research on thiazole derivatives showed promising results against pathogenic fungi, with specific compounds exhibiting low toxicity towards mammalian cells while effectively reducing fungal viability .

Q & A

Q. What synthetic methodologies are effective for preparing 4-(4-bromophenyl)-2-hydrazinyl-5-methylthiazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with thiazole precursors. Key steps include:

- Reagent Selection : Use 4-bromophenyl-substituted starting materials (e.g., bromobenzaldehyde derivatives) with hydrazine hydrate under reflux in ethanol or DMSO .

- Catalyst Optimization : Employ acetic acid or glacial acetic acid as catalysts to accelerate hydrazone formation .

- Purification : Crystallization with water-ethanol mixtures improves purity (yield ~65–75%) .

- Validation : Confirm purity via melting point analysis and elemental composition matching (e.g., C, H, N content) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identify N–H (3100–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–Br (500–600 cm⁻¹) stretches .

- NMR : ¹H NMR (δ 2.3–2.5 ppm for methyl groups; δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (thiazole ring carbons at 160–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 313 for C₁₁H₉BrN₂O₂S derivatives) .

- HPLC : Monitor purity using C18 columns with acetonitrile/water mobile phases .

Q. How is crystallographic data obtained and refined for structural confirmation?

Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/DMSO. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection .

- Software Tools : Refine structures using SHELXL (for anisotropic displacement parameters) and visualize with ORTEP for Windows .

- Validation : Check R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential (MEP) maps, and Fukui indices to predict reactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Validate poses via RMSD (<2.0 Å) and binding energy scores (e.g., ΔG < −7 kcal/mol) .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. How to resolve contradictions between experimental and computational data in structural studies?

Answer:

- Data Reconciliation : Compare DFT-optimized geometries with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces .

- Twinning Analysis : Use PLATON or SHELXL to detect twinning in diffraction data, which may distort experimental metrics .

- Spectroscopic Cross-Validation : Align computed IR/NMR spectra with experimental data; deviations >5% require re-evaluation of computational parameters .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer:

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or triazole moieties to assess scaffold flexibility .

- In Vitro Testing : Screen analogs for activity against target enzymes (e.g., kinases) using fluorescence-based assays .

Q. How to address polymorphism or solvate formation during crystallization?

Answer:

- Solvent Screening : Test crystallization in polar (DMSO, DMF) vs. non-polar (toluene, hexane) solvents to isolate polymorphs .

- Thermal Analysis : Use DSC/TGA to identify solvates (weight loss >5% below 150°C indicates solvent retention) .

- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to confirm phase purity .

Q. How to validate molecular docking results with experimental binding assays?

Answer:

- SPR/BLI : Measure binding kinetics (ka, kd) using surface plasmon resonance or bio-layer interferometry. Correlate with docking-predicted ΔG values .

- Mutagenesis Studies : Introduce point mutations in the protein active site (e.g., replacing key residues) and re-test binding to confirm docking poses .

- IC50 Determination : Compare computational binding scores with inhibitory concentrations from enzyme activity assays .

Methodological Notes

- Key Software : SHELX (crystallography) , Gaussian (DFT) , AutoDock Vina (docking) .

- Data Sources : Prefer peer-reviewed journals (e.g., Journal of Molecular Structure, Acta Crystallographica) over commercial databases .

- Contradictions : Address discrepancies between computational and experimental data by revisiting force fields (e.g., AMBER vs. CHARMM) or refining crystallization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.